2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl groups and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at the N1 position.
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-15(8-16(21)18-13-4-3-6-17-9-13)12(2)20(19-11)14-5-7-24(22,23)10-14/h3-4,6,9,14H,5,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMADUWGYZSHBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 1,1-dioxide derivative.
Synthesis of the Dimethylpyrazole Moiety: The pyrazole ring can be synthesized via a condensation reaction between a diketone (such as acetylacetone) and hydrazine, followed by methylation using methyl iodide or a similar reagent.
Coupling of the Pyrazole and Dioxidotetrahydrothiophene Units: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the dioxidotetrahydrothiophene units, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pyridinylacetamide Group: The final step involves the acylation of the coupled intermediate with pyridin-3-ylacetic acid or its derivative, using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation under strong oxidizing conditions, potentially leading to ring-opening reactions.
Reduction: The compound can be reduced at various sites, including the pyrazole ring and the dioxidotetrahydrothiophene ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylacetamide group can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC
Bases: Triethylamine, pyridine
Major Products
Oxidation Products: Ring-opened derivatives of the dioxidotetrahydrothiophene ring
Reduction Products: Reduced forms of the pyrazole and dioxidotetrahydrothiophene rings
Substitution Products: Various substituted derivatives at the pyridine ring
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features could be exploited to design inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its diverse functional groups allow for the modulation of biological activity, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural differences between the target compound and related acetamide derivatives:
*Estimated based on structural formula.
Key Observations
Sulfone vs. Halogen Substituents : The target’s sulfone group (1,1-dioxidotetrahydrothiophen) enhances polarity and hydrogen-bonding capacity compared to halogenated analogs like difluoromethyl or fluorophenyl derivatives . This may improve aqueous solubility but reduce membrane permeability.
Pyridine vs. Heterocyclic Hybrids: The pyridin-3-yl group in the target acts as a hydrogen-bond acceptor, similar to pyridine-containing analogs.
Synthetic Complexity : The target’s synthesis likely involves amidation and sulfonation steps, whereas analogs in and employ Suzuki coupling (e.g., boronate esters with palladium catalysts) or HBTU-mediated amidation .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : The pyridin-3-yl and sulfone groups in the target compound create a robust hydrogen-bonding network, as predicted by graph set analysis . This contrasts with fluorinated analogs (e.g., ), where C–F bonds contribute to hydrophobic interactions but weaker hydrogen bonding.
- Crystallography: SHELX software is widely used for resolving crystal structures of such compounds. The target’s sulfone group may facilitate distinct crystal packing compared to non-sulfonated derivatives.
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 296.36 g/mol. Its structure features a tetrahydrothiophene ring, a pyrazole moiety, and a pyridine ring, which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives with the pyrazole core have shown effectiveness against Mycobacterium tuberculosis (Mtb), demonstrating bactericidal properties in vitro. The structure-activity relationship revealed that specific substitutions on the pyrazole ring enhance potency against multidrug-resistant strains .
Neuroprotective Effects
Compounds within the same chemical class have also been studied for neuroprotective effects. For example, research indicates that modifications to the tetrahydrothiophene ring can lead to enhanced neuroleptic activity. This suggests that the compound may possess potential in treating neurodegenerative diseases or psychiatric disorders due to its ability to modulate neurotransmitter systems.
Anticancer Activity
The pyrazole derivatives have been explored for their anticancer properties. Studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrazole and tetrahydrothiophene rings significantly influence activity. For instance, introducing electron-withdrawing groups can enhance potency against specific targets.
- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the structure contributes to its interaction with biological macromolecules .
Case Study 1: Antitubercular Activity
A study involving a series of pyrazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 0.5 μM against Mtb. These findings highlight the potential of modifying the existing scaffold to enhance antitubercular properties .
Case Study 2: Neuroleptic Activity
Research on related compounds demonstrated that modifications to the benzamide core could lead to improved antipsychotic effects with reduced side effects compared to traditional neuroleptics like haloperidol. This suggests that This compound may have similar therapeutic potential.
Q & A
Q. What experimental frameworks validate the compound’s proposed mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
